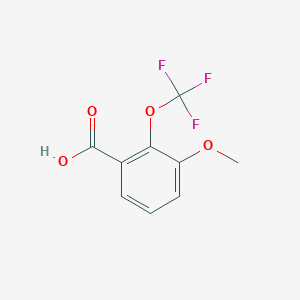
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline is an organic compound with the molecular formula C17H18N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline typically involves the reaction of 4-(pyridin-3-yl)aniline with acetone under acidic conditions. The reaction proceeds through a cyclization process, forming the quinoline ring system. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
化学反応の分析
Types of Reactions
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2,2,4-Trimethyl-6-(3-(trifluoromethyl)phenyl)-1H-quinoline
- 2,2,4-Trimethyl-6-pyrrolidin-1-yl-1H-1,5-naphthyridine
- 2,2,4-Trimethyl-6-propan-2-yloxy-1H-quinoline
Uniqueness
2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline is unique due to its specific structural features, such as the presence of both a quinoline and a pyridine ring. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility in scientific research and industrial applications .
特性
CAS番号 |
179894-41-8 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
2,2,4-trimethyl-6-pyridin-3-yl-1H-quinoline |
InChI |
InChI=1S/C17H18N2/c1-12-10-17(2,3)19-16-7-6-13(9-15(12)16)14-5-4-8-18-11-14/h4-11,19H,1-3H3 |
InChIキー |
RMSNVIWGYBXMGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CN=CC=C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


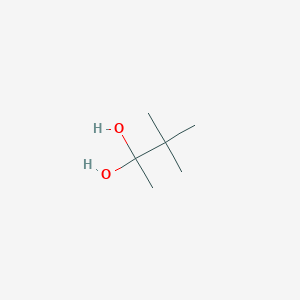

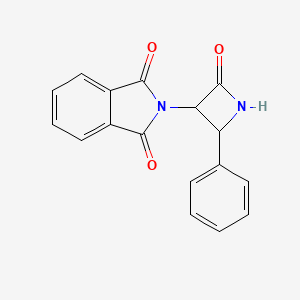
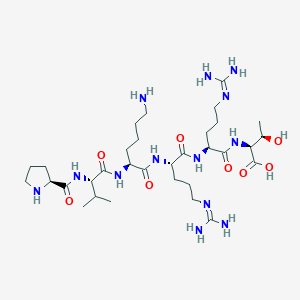
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
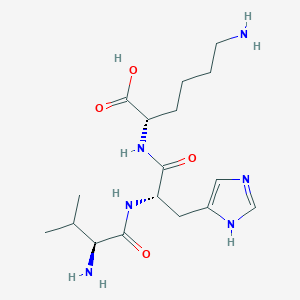
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
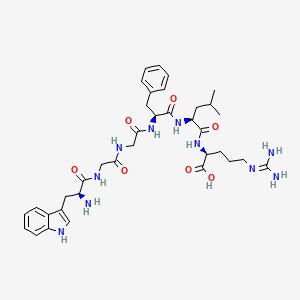
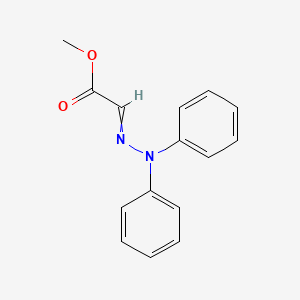
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
